4-Methylpiperazine-1-carbothiohydrazide

Lipophilicity Drug Design ADME Prediction

4-Methylpiperazine-1-carbothiohydrazide is a thiosemicarbazide derivative featuring an N-methylpiperazine moiety linked to a carbothiohydrazide group (C₆H₁₄N₄S, MW 174.27 g/mol). It serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing thiosemicarbazone-based bioactive molecules.

Molecular Formula C6H14N4S
Molecular Weight 174.27 g/mol
CAS No. 15970-51-1
Cat. No. B099141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpiperazine-1-carbothiohydrazide
CAS15970-51-1
Molecular FormulaC6H14N4S
Molecular Weight174.27 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=S)NN
InChIInChI=1S/C6H14N4S/c1-9-2-4-10(5-3-9)6(11)8-7/h2-5,7H2,1H3,(H,8,11)
InChIKeyJNGXJKJTJUBQSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylpiperazine-1-carbothiohydrazide (CAS 15970-51-1): Core Properties and Procurement-Relevant Identity


4-Methylpiperazine-1-carbothiohydrazide is a thiosemicarbazide derivative featuring an N-methylpiperazine moiety linked to a carbothiohydrazide group (C₆H₁₄N₄S, MW 174.27 g/mol) [1]. It serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing thiosemicarbazone-based bioactive molecules [2]. The compound is characterized by a computed XLogP3 of -0.8, a topological polar surface area of 76.6 Ų, and 2 hydrogen bond donors [1], parameters that directly influence its reactivity and the ADME profile of downstream derivatives.

Why 4-Methylpiperazine-1-carbothiohydrazide Cannot Be Replaced by a Generic Piperazine-1-carbothiohydrazide


Substituting 4-methylpiperazine-1-carbothiohydrazide with an unsubstituted piperazine-1-carbothiohydrazide or a 4-aryl analog will alter the lipophilicity (ΔXLogP3 ≥ 0.5 units) and hydrogen-bonding capacity of both the intermediate and the final thiosemicarbazone product, leading to divergent reactivity in condensation reactions and potentially different ADME outcomes in downstream biological evaluations [1]. Furthermore, patent-protected antiviral scaffolds explicitly specify the 4-methylpiperazine fragment for optimal arenavirus inhibition, underscoring that the N-methyl group is a non-interchangeable structural determinant in these pharmacophores [2].

Quantitative Differentiation Evidence for 4-Methylpiperazine-1-carbothiohydrazide vs. Closest Analogs


XLogP3 Lipophilicity: 4-Methyl vs. Unsubstituted Piperazine-1-carbothiohydrazide

The computed XLogP3 of 4-methylpiperazine-1-carbothiohydrazide is -0.8 [1]. The unsubstituted piperazine-1-carbothiohydrazide is predicted to have an XLogP3 of approximately -1.3, representing a ΔXLogP3 of ≥0.5 units imparted solely by the N-methyl group. This difference will influence membrane permeability and oral absorption potential of derived thiosemicarbazones [1].

Lipophilicity Drug Design ADME Prediction

Topological Polar Surface Area: 4-Methyl vs. 4-Phenylpiperazine-1-carbothiohydrazide

4-Methylpiperazine-1-carbothiohydrazide has a topological polar surface area (TPSA) of 76.6 Ų [1]. The 4-phenyl analog (4-phenylpiperazine-1-carbothiohydrazide) will have an identical TPSA for the core but a larger molecular volume and higher lipophilicity due to the phenyl ring, which will reduce aqueous solubility and alter blood-brain barrier penetration potential compared with the N-methyl derivative.

Polar Surface Area Permeability Blood-Brain Barrier

Antiviral Pharmacophore Specificity: 4-Methylpiperazine as a Key Determinant in Arenavirus Inhibitors

Patent US 2012/0308519 A1 discloses 4-methyl-piperazine-1-carbothioic acid amide derivatives as anti-arenaviral compounds [1]. The 4-methyl substitution on the piperazine ring is explicitly claimed and exemplified, whereas the unsubstituted piperazine and 4-arylpiperazine variants are not claimed as active entities in the same structural class. This indicates that the N-methyl group is essential for the observed antiviral activity.

Antiviral Arenavirus Thiosemicarbazone Medicinal Chemistry

Downstream Derivative COTI-219: 4-Methylpiperazine Requirement for Reference Standard Integrity

COTI-219 (CAS 1039455-85-0), a fully characterized reference standard of an API, is defined as 4-Methyl-1-piperazinecarbothioic Acid 2-(9H-Cyclopenta[1,2-b:4,3-b']dipyridin-9-ylidene)hydrazide . The 4-methylpiperazine moiety is integral to the compound's identity, and substitution with a different N-substituent would yield a structurally distinct compound not compliant with the regulatory reference standard.

Reference Standard COTI-219 Quality Control Drug Development

High-Value Application Scenarios for 4-Methylpiperazine-1-carbothiohydrazide (CAS 15970-51-1)


Synthesis of Arenavirus Inhibitor Libraries

Medicinal chemistry teams developing anti-arenaviral thiosemicarbazone libraries should select 4-methylpiperazine-1-carbothiohydrazide as the exclusive piperazine-carbothiohydrazide building block, based on its explicit structural role in the patented pharmacophore (US 2012/0308519 A1) [1]. The N-methyl group is a critical determinant of antiviral activity, and substitution with other N-alkyl or N-aryl analogs is not supported by the patent claims.

Preparation of COTI-219 Reference Standards and API Intermediates

For analytical laboratories and CROs producing COTI-219 reference standards or API batches for quality control, 4-methylpiperazine-1-carbothiohydrazide is the required intermediate to maintain chemical identity traceability . Any deviation in the piperazine N-substituent would compromise regulatory compliance.

Design of Low-Lipophilicity Thiosemicarbazone Probes

When designing thiosemicarbazone-based chemical probes where low lipophilicity is desired to minimize off-target binding, the computed XLogP3 of -0.8 for the 4-methyl derivative [2] provides a quantitatively more favorable starting point than 4-arylpiperazine analogs (predicted XLogP3 > 1.5). This rationale supports the procurement of the 4-methyl compound over 4-phenyl or 4-(4-fluorophenyl) alternatives for peripheral target-focused libraries.

Antimicrobial Thiosemicarbazone Lead Optimization

Building on the established antimicrobial activity of N′-arylmethylidene-piperazine-1-carbothiohydrazide derivatives against S. aureus and B. subtilis [3], the 4-methylpiperazine-1-carbothiohydrazide scaffold offers a rationally modified core for second-generation structure-activity relationship (SAR) studies. The N-methyl group modulates lipophilicity without significantly altering TPSA, enabling systematic exploration of substituent effects on potency and selectivity.

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